3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Description

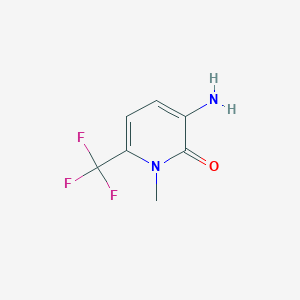

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a fluorinated dihydropyridinone derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a methyl group at position 1, an amino group at position 3, and a trifluoromethyl group at position 4. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the amino group may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name |

3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYLMXXFEQJOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C(C1=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087789-03-4 | |

| Record name | 3-amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting from a suitable precursor, such as a β-keto ester, the pyridine ring can be constructed through cyclization reactions.

Introduction of Substituents: The amino, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.

Reduction: Reduction reactions might target the pyridine ring or the trifluoromethyl group.

Substitution: Various substitution reactions can occur, especially at the amino group or the methyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups at the amino or methyl positions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibit promising anticancer properties. For instance, derivatives of trifluoromethyl pyrimidines have shown moderate to excellent activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml . This suggests that the trifluoromethyl moiety may enhance the pharmacological profile of these compounds.

Antifungal and Insecticidal Properties

In agricultural applications, compounds derived from this class have demonstrated significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These studies reveal that certain derivatives can inhibit fungal growth effectively at concentrations around 50 µg/ml . Furthermore, insecticidal assays indicate moderate efficacy against pests such as Mythimna separata and Spodoptera frugiperda, making these compounds viable candidates for crop protection strategies .

Material Science Applications

The unique chemical structure of this compound allows it to be explored in the development of advanced materials. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, which are desirable properties in coatings and polymers. Research is ongoing to evaluate its potential as a building block for functional materials in electronics and photonics.

Data Summary Table

| Application Area | Activity | Target Organisms/Cell Lines | Concentration Tested |

|---|---|---|---|

| Anticancer | Moderate to excellent activity | PC3, K562, Hela, A549 | 5 µg/ml |

| Antifungal | Significant inhibition | Botrytis cinerea, Sclerotinia sclerotiorum | 50 µg/ml |

| Insecticidal | Moderate efficacy | Mythimna separata, Spodoptera frugiperda | 500 µg/ml |

| Material Science | Potential for advanced materials | N/A | N/A |

Case Studies

- Anticancer Activity Study : A study published in Frontiers in Chemistry highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives which were tested for anticancer activity. The results indicated that specific modifications to the molecular structure could enhance efficacy against targeted cancer cells .

- Agricultural Application Research : Research conducted on antifungal activities demonstrated that certain derivatives of trifluoromethyl pyrimidines outperformed traditional fungicides in inhibiting fungal pathogens at comparable concentrations, suggesting a potential for developing new agricultural fungicides .

Mechanism of Action

The mechanism of action for compounds like 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one would depend on its specific interactions with biological targets. This could involve:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared below with two structurally related dihydropyridinone derivatives:

*Inferred from structural analysis.

Substituent Effects and Functional Differences

- This could enhance solubility and biological interactions .

- Trifluoromethyl Group (Position 6) : Shared with 6-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one, this substituent improves lipophilicity and metabolic resistance due to its strong electron-withdrawing nature .

- Bromo Substituent (Position 5): In 5-bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one, bromine may act as a leaving group, enabling participation in cross-coupling reactions, unlike the amino or trifluoromethyl groups .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves Hofmann rearrangement of precursor carboxamides. For example, 3-cyano-6-methyl-4-phenylpyridin-2(1Н)-one can be hydrolyzed to the corresponding carboxamide, followed by Hofmann degradation using sodium hypobromite to introduce the amino group . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Catalyst control: Adjusting base strength (e.g., potassium tert-butoxide) improves intermediate stability.

- Temperature modulation: Lower temperatures (0–5°C) minimize side reactions during bromination .

- Monitoring: Use HPLC with an ammonium acetate buffer (pH 6.5) to track reaction progress and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

-

Storage conditions:

Parameter Recommendation Source Atmosphere Inert (N₂/Ar) Temperature 20–25°C (room temperature) Light Amber glass, dark storage Moisture Desiccator (RH < 30%) -

Decomposition risks: Hydrolysis of the trifluoromethyl group under acidic/basic conditions requires pH-neutral buffers during experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields when using different catalysts or solvent systems?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary solvents (DMSO vs. DMF), bases (KOH vs. NaOAc), and temperatures.

- Byproduct analysis: Use LC-MS to identify side products (e.g., brominated derivatives from Hofmann reactions) .

- Kinetic studies: Compare reaction rates under different conditions to isolate rate-limiting steps .

Q. What strategies minimize byproduct formation during Hofmann rearrangement?

Methodological Answer:

- pH control: Maintain pH 9–10 during sodium hypobromite addition to avoid over-bromination .

- Stoichiometry: Limit Br₂ excess to <1.1 equivalents to prevent di-substitution.

- Workup optimization: Quench reactions with Na₂S₂O₃ to reduce residual bromine .

- Alternate reagents: Test calcium hypochlorite for selective oxidation without bromination .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-withdrawing effect: The -CF₃ group deactivates the pyridinone ring, reducing electrophilicity at C-4 and C-6.

- Regioselectivity: Nucleophiles preferentially attack C-5 due to resonance stabilization from the amino group .

- Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic isotopic effect (KIE) studies .

Q. How can conflicting data on tautomeric forms in different solvents be resolved?

Methodological Answer:

- Solvent-dependent NMR: Compare ¹H NMR in DMSO-d₆ (stabilizes enol form) vs. CDCl₃ (favors keto form). Look for proton shifts at δ ~10–12 ppm (enolic -OH) .

- Computational modeling: DFT calculations (B3LYP/6-311+G**) predict dominant tautomers based on solvent polarity .

- X-ray crystallography: Resolve solid-state tautomerism, as seen in related 2-hydroxypyridine derivatives .

Data Contradiction Analysis

Example: Discrepancies in melting points (e.g., 150–153°C vs. predicted 223.7°C for analogs) may arise from polymorphic forms or impurities.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.